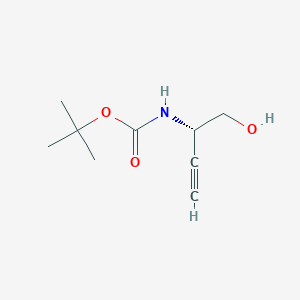

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate

Vue d'ensemble

Description

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxybutynyl moiety, and a carbamate functional group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne precursor. One common method includes the use of a palladium-catalyzed coupling reaction, where the alkyne is introduced to the carbamate under mild conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The alkyne moiety can be reduced to an alkene or alkane.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alkene or alkane.

Substitution: Formation of various substituted carbamates or amines.

Applications De Recherche Scientifique

Synthesis Applications

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate serves as an important intermediate in the synthesis of various natural products and pharmaceuticals. It has been utilized in the synthesis of jaspine B, a compound isolated from marine sponges known for its cytotoxic properties against human carcinoma cell lines . The synthesis typically involves several steps including esterification and protection of functional groups, highlighting its versatility in organic synthesis.

Table 1: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Esterification | Tert-butanol, acid catalyst | 85 |

| 2 | Protection | Di-tert-butyl dicarbonate | 90 |

| 3 | Reduction | Lithium aluminum hydride | 75 |

| 4 | Final coupling | Jaspine B precursor | 30 |

Research indicates that this compound exhibits potential biological activities, including:

3.1 Neuroprotective Effects

In studies involving astrocytes stimulated with amyloid beta peptide (Aβ), it was found that compounds similar to this compound can reduce cell death by modulating inflammatory responses and oxidative stress . This suggests its potential as a neuroprotective agent.

3.2 Anticancer Activity

As an intermediate for jaspine B, this compound has been linked to cytotoxic activity against various cancer cell lines. This highlights its importance in the development of new anticancer drugs .

Case Study 1: Synthesis of Jaspine B

In a detailed study on the synthesis of jaspine B from this compound, researchers successfully demonstrated that this compound could be synthesized with an overall yield of approximately 30% through a series of chemical transformations . The final product exhibited significant cytotoxicity against multiple human carcinoma cell lines.

Case Study 2: Neuroprotective Mechanism

A recent investigation into the neuroprotective effects of compounds derived from this compound showed promising results in reducing inflammation and oxidative stress in astrocytes exposed to Aβ . This study provides insights into the potential therapeutic applications for neurodegenerative diseases like Alzheimer's.

Mécanisme D'action

The mechanism of action of (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. The hydroxybutynyl moiety plays a crucial role in its binding affinity and specificity, while the carbamate group can form stable covalent bonds with nucleophilic residues in the target protein.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate: The enantiomer of the (S) compound, with similar chemical properties but different biological activity.

N-(1-hydroxybut-3-yn-2-yl)-4-methoxy-2-methylbenzenesulfonamide: A structurally related compound with different functional groups and applications.

2,2-difluoro-3-[(1-hydroxybut-3-yn-2-yl)amino]propanoic acid: Another compound with a hydroxybutynyl moiety, used in different chemical contexts.

Uniqueness

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxybutynyl and a carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Activité Biologique

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate is a chiral organic compound that has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : 171.23 g/mol

- Structure : The compound features a tert-butyl group and a hydroxybutynyl moiety, which contribute to its unique reactivity and biological interactions.

This compound primarily acts as an inhibitor of acetyl-CoA carboxylase (ACC) , particularly ACC2. This inhibition is crucial for regulating fatty acid metabolism, enhancing mitochondrial fatty acid oxidation, and reducing lipid accumulation in cells. These effects are particularly relevant for improving insulin sensitivity and managing metabolic disorders such as obesity and type 2 diabetes.

Biological Activity

-

Inhibition of Acetyl-CoA Carboxylase :

- By inhibiting ACC2, the compound promotes fatty acid oxidation and decreases intramyocellular lipid deposition.

- This mechanism is linked to enhanced insulin sensitivity, making it a candidate for therapeutic strategies aimed at metabolic disorders.

-

Gastrointestinal Absorption :

- Studies indicate that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier, suggesting potential central nervous system effects.

-

Cytotoxic Activity :

- The compound serves as a key intermediate in synthesizing Jaspine B, a natural product known for its cytotoxic effects against various human carcinoma cell lines. This positions this compound as a significant player in cancer research.

Table 1: Summary of Biological Activities

| Activity | Mechanism/Effect | Reference |

|---|---|---|

| Inhibition of ACC2 | Enhances fatty acid oxidation, reduces lipid storage | |

| Improvement of Insulin Sensitivity | Modulates metabolic pathways related to energy homeostasis | |

| Cytotoxicity | Effective against human carcinoma cell lines |

Case Studies

-

Metabolic Disorders :

- In a study investigating the effects of this compound on lipid metabolism, researchers found that treatment led to significant reductions in lipid accumulation in muscle cells. This suggests potential applications in treating conditions like obesity and insulin resistance.

-

Cancer Research :

- Research on the synthesis of Jaspine B from this compound revealed its cytotoxic properties against various cancer cell lines, indicating its potential role in developing new anticancer therapies.

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxybut-3-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPILXPLMVYREQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620972 | |

| Record name | tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275388-05-1 | |

| Record name | tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.